molecular formula C9H11N3O B8530205 5-(5,6-dihydro-4H-pyran-2-yl)-pyrazin-2-ylamine

5-(5,6-dihydro-4H-pyran-2-yl)-pyrazin-2-ylamine

Cat. No.: B8530205
M. Wt: 177.20 g/mol
InChI Key: XRGHOWXXRQJERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5,6-dihydro-4H-pyran-2-yl)-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyran-6-yl)pyrazin-2-amine

InChI

InChI=1S/C9H11N3O/c10-9-6-11-7(5-12-9)8-3-1-2-4-13-8/h3,5-6H,1-2,4H2,(H2,10,12)

InChI Key

XRGHOWXXRQJERD-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)C2=CN=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-bromopyrazine (100 mg, 0.58 mmol) in N,N-dimethylformamide (6 mL) was treated with tetrakis(triphenylphosphine)palladium(0) (13 mg, 0.01 mmol), N,N-diisopropylethylamine (250 μL, 1.43 mmol), lithium chloride (85 mg, 2.01 mmol), and 5,6-dihydro-2-(tributylstannyl)-4H-pyran (214 mg, 0.58 mmol). The resulting reaction mixture was heated at 120° C. for 4 h. After such time, the reaction was cooled to 25° C., treated with a saturated aqueous potassium fluoride solution (10 mL), and stirred at 25° C. overnight for 16 h. The solution was then diluted with methylene chloride (25 mL) and extracted with methylene chloride (3×15 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 12M, Silica, 1/1 to 1/3 hexanes/ethyl acetate) afforded 5-(5,6-dihydro-4H-pyran-2-yl)-pyrazin-2-ylamine (25 mg, 25%) as a foam: EI-HRMS m/e calcd for C9H11N3O (M+) 177.0902, found 177.0906.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.